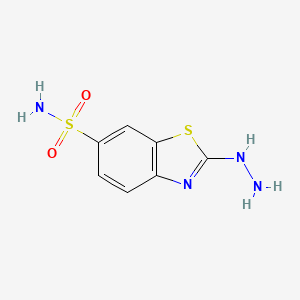

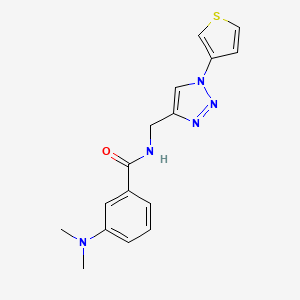

![molecular formula C18H19N3O3S3 B2565398 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 941899-75-8](/img/structure/B2565398.png)

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . It is not intended for human or veterinary use and is available for research use only. The molecular formula of this compound is C18H19N3O3S3 and its molecular weight is 421.55.

Synthesis Analysis

The synthesis of similar compounds involves the reduction of a nitro group in a benzenesulfonamide derivative, followed by a reaction with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold that has been the subject of much research . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Chemical Reactions Analysis

The chemical reactions involving this compound and similar compounds have been studied extensively. For example, a series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .Wissenschaftliche Forschungsanwendungen

Insecticidal Applications

The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, demonstrate the potential of thiadiazole derivatives in pest management strategies. Such compounds could be pivotal in developing new insecticides with specific action mechanisms, contributing to sustainable agricultural practices (Fadda et al., 2017).

Antihypertensive and Vasodilator Effects

Research into 2-aryl-5-hydrazino-1,3,4-thiadiazoles has uncovered compounds with notable antihypertensive activity, attributed to their direct relaxant effect on vascular smooth muscle. This suggests the relevance of thiadiazole derivatives in developing new antihypertensive drugs, offering potential therapeutic avenues for cardiovascular diseases (Turner et al., 1988).

Antimicrobial and Anticancer Properties

Thiadiazole derivatives have been synthesized with the aim of exploring their antimicrobial and anticancer activities. For instance, formazans derived from thiadiazole Mannich bases have shown moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi. This indicates the potential of such compounds in the development of new antimicrobial agents (Sah et al., 2014). Additionally, benzothiazole derivatives bearing different heterocyclic rings have been evaluated for their antitumor activity, highlighting the potential of thiadiazole and benzothiazole moieties in anticancer drug development (Yurttaş et al., 2015).

Wirkmechanismus

Target of Action

The primary target of the compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is the carbonic anhydrase (CA) enzyme, specifically the β-class CA isoenzymes . These enzymes play a crucial role in maintaining pH and fluid balance in cells, and are involved in various physiological processes.

Mode of Action

The compound this compound interacts with its targets by inhibiting the activity of the β-class CA isoenzymes . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular pH and fluid balance.

Biochemical Pathways

The inhibition of β-class CA isoenzymes by this compound affects various biochemical pathways. These include the carbon dioxide transport and bicarbonate buffering system, which are crucial for maintaining cellular pH and fluid balance .

Result of Action

The inhibition of β-class CA isoenzymes by this compound results in disruption of normal cellular processes, including pH regulation and fluid balance . This can lead to the death of pathogenic organisms, such as Mycobacterium tuberculosis, that rely on these enzymes for survival .

Eigenschaften

IUPAC Name |

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S3/c1-3-21-15-9-4-5-10-16(15)27(23,24)20-18(21)26-12-17(22)19-13-7-6-8-14(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYPMVQRAJOQLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2565318.png)

![tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate](/img/structure/B2565323.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide](/img/structure/B2565328.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2565329.png)

![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2565331.png)

![N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2565332.png)

![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6S,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2565334.png)

![2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2565335.png)

![N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2565337.png)